molecular formula C13H15ClN2O B2584040 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide CAS No. 2187468-00-2

2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide

Cat. No. B2584040
CAS RN: 2187468-00-2
M. Wt: 250.73
InChI Key: HNUNIRRMMJSUOP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide, also known as CEP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide binds to the active site of HDAC6 and prevents the deacetylation of α-tubulin, a protein involved in cell motility. This leads to the accumulation of acetylated α-tubulin, which in turn affects various cellular processes such as cell division, migration, and signaling.
Biochemical and Physiological Effects:
Apart from its inhibitory effect on HDAC6, 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been found to have various other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has also been found to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in scientific research has various advantages such as its high potency, selectivity, and low toxicity. However, there are also limitations such as its poor solubility in aqueous solutions, which can lead to difficulties in its administration and delivery.

Future Directions

There are various future directions for the use of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in scientific research. One of the areas of interest is the development of novel HDAC6 inhibitors based on the structure of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide. Another direction is the investigation of the potential of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide in combination with other drugs for the treatment of various diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide and its effects on various cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide is a chemical compound that has been widely used in scientific research due to its inhibitory effect on HDAC6. Its various biochemical and physiological effects make it a promising candidate for the development of novel therapeutics for various diseases. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide involves the reaction of 2-chlorobenzoyl chloride with N-(1-cyanoethyl)-2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been extensively used in scientific research due to its ability to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in various cellular processes such as protein degradation, cell motility, and immune response. Inhibition of HDAC6 by 2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide has been found to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(8-15)16-12(17)13(2,3)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUNIRRMMJSUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C(C)(C)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-N-(1-cyanoethyl)-2-methylpropanamide

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